N 0432 hydrobromide
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Overview
Description
Preparation Methods
The synthesis of N 0432 hydrobromide involves the reaction of 6-[methyl(prop-2-ynyl)amino]-5,6,7,8-tetrahydronaphthalene-2,3-diol with hydrobromic acid. The reaction conditions typically include controlled temperature and pH to ensure the purity and yield of the product. Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and cost-effectiveness.
Chemical Reactions Analysis
N 0432 hydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N 0432 hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its effects on monoamine oxidase and dopamine receptors.
Medicine: Research focuses on its potential therapeutic effects for neurological disorders.
Industry: It is used in the development of pharmaceuticals and other chemical products
Mechanism of Action
N 0432 hydrobromide exerts its effects by inhibiting monoamine oxidase, an enzyme responsible for the breakdown of monoamines such as dopamine. By inhibiting this enzyme, the compound increases the levels of dopamine in the brain, which can have various neurological effects. The molecular targets and pathways involved include the dopamine receptors and the monoamine oxidase enzyme.
Comparison with Similar Compounds
N 0432 hydrobromide is unique compared to other similar compounds due to its dual role as a monoamine oxidase inhibitor and dopamine agonist. Similar compounds include:
N 0430 hydrobromide: Another monoamine oxidase inhibitor and dopamine agonist.
N 0425 hydrochloride: A monoamine oxidase inhibitor.
These compounds share similar mechanisms of action but differ in their specific chemical structures and effects.
Properties
Molecular Formula |
C14H18BrNO2 |
---|---|
Molecular Weight |
312.20 g/mol |
IUPAC Name |
6-[methyl(prop-2-ynyl)amino]-5,6,7,8-tetrahydronaphthalene-2,3-diol;hydrobromide |
InChI |
InChI=1S/C14H17NO2.BrH/c1-3-6-15(2)12-5-4-10-8-13(16)14(17)9-11(10)7-12;/h1,8-9,12,16-17H,4-7H2,2H3;1H |
InChI Key |
OBEVLSIQKNEKHH-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC#C)C1CCC2=CC(=C(C=C2C1)O)O.Br |
Origin of Product |
United States |
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